Methyl 2-heptyl-4,6-dihydroxybenzoate
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Overview
Description
Methyl 2-heptyl-4,6-dihydroxybenzoate is an organic compound belonging to the class of benzoic acids and derivatives. It is a derivative of benzoic acid, substituted with a heptyl group at the 2 position and hydroxyl groups at the 4 and 6 positions. This compound is commonly used in various industries, including cosmetics, pharmaceuticals, and food products, due to its preservative, antioxidant, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-heptyl-4,6-dihydroxybenzoate can be synthesized through the esterification of benzoic acid derivatives with methanol. One common method involves the reaction of 2-heptyl-4,6-dihydroxybenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction typically proceeds as follows:
C7H15C6H2(OH)2COOH+CH3OH→C7H15C6H2(OH)2COOCH3+H2O
The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The raw materials, including benzoic acid derivatives and methanol, are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-heptyl-4,6-dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or acylated derivatives
Scientific Research Applications
Methyl 2-heptyl-4,6-dihydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its anti-inflammatory effects and potential use in drug formulations.
Industry: Utilized as a preservative and stabilizer in cosmetics and food products
Mechanism of Action
The mechanism of action of methyl 2-heptyl-4,6-dihydroxybenzoate involves its interaction with cellular components. The hydroxyl groups can scavenge free radicals, thereby exhibiting antioxidant properties. In anti-inflammatory applications, the compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,4-dihydroxy-6-heptylbenzoate
- 2-heptyl-4,6-dihydroxybenzoic acid methyl ester
Uniqueness
Methyl 2-heptyl-4,6-dihydroxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and heptyl groups enhances its solubility and reactivity, making it a versatile compound in various applications .
Properties
Molecular Formula |
C15H22O4 |
---|---|
Molecular Weight |
266.33 g/mol |
IUPAC Name |
methyl 2-heptyl-4,6-dihydroxybenzoate |
InChI |
InChI=1S/C15H22O4/c1-3-4-5-6-7-8-11-9-12(16)10-13(17)14(11)15(18)19-2/h9-10,16-17H,3-8H2,1-2H3 |
InChI Key |
UXZJWFSSCUTTBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC |
Origin of Product |
United States |
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